LY3200882 is a next-generation, orally bioavailable, ATP-competitive small molecule inhibitor of transforming growth factor-beta receptor type 1 (TGFβRI / ALK5). Designed to overcome the limitations of early-generation TGF-β pathway antagonists, it potently inhibits SMAD phosphorylation and rescues T-cell activity in highly immunosuppressive environments [1]. For procurement professionals and lead scientists, LY3200882 stands out due to its synthetically scalable manufacturing route, high batch-to-batch reproducibility, and excellent solubility profile (up to 87 mg/mL in DMSO), making it an ideal candidate for rigorous in vitro screening and complex in vivo formulation .
Substituting LY3200882 with older, more common in-class alternatives like Galunisertib (LY2157299) or SB431542 introduces significant experimental risks. First-generation inhibitors such as Galunisertib are notorious for off-target inhibition of the highly homologous p38α MAPK, which confounds data in long-term cellular assays and introduces off-target toxicities in vivo [1]. Furthermore, LY3200882 was specifically engineered with a low potential for CYP450-mediated drug-drug interactions (IC50 > 10 μM) and high oral bioavailability (F = 67.6% in mice), parameters where older analogs often fail [2]. Utilizing generic or older ALK5 inhibitors in complex combination immunotherapy models compromises reproducibility and risks misattributing off-target kinase effects to the TGF-β pathway.
LY3200882 provides highly selective ATP-competitive inhibition of ALK5 (IC50 = 38.2 nM) without the confounding kinase cross-reactivity seen in earlier compounds . Unlike the clinical benchmark Galunisertib, which exhibits documented off-target inhibition of p38α MAPK, LY3200882 maintains strict selectivity for the serine-threonine kinase domain of TGFβRI [1].
| Evidence Dimension | Off-target kinase inhibition (p38α MAPK) |
| Target Compound Data | High ALK5 selectivity (IC50 = 38.2 nM) with negligible p38α cross-reactivity |
| Comparator Or Baseline | Galunisertib (LY2157299) |
| Quantified Difference | Elimination of p38α MAPK off-target effects present in the comparator |
| Conditions | In vitro kinase profiling assays |
Ensures that observed immunomodulatory or anti-tumor effects are strictly TGF-β pathway-dependent, preventing wasted resources on confounded preclinical models.
A critical procurement factor for in vivo combination studies is a compound's drug-drug interaction profile. LY3200882 demonstrates a CYP450 inhibition IC50 of >10 μM, indicating a very low potential for CYP-mediated interference [1]. Combined with an oral bioavailability of 67.6% and a moderate clearance rate of 29.0 mL/min/kg in murine models, it provides a highly stable pharmacokinetic baseline compared to generic inhibitors that often require complex dosing regimens to overcome poor PK [1].
| Evidence Dimension | CYP450 Inhibition and Oral Bioavailability |
| Target Compound Data | CYP450 IC50 > 10 μM; F = 67.6% |
| Comparator Or Baseline | Standard first-generation ALK5 inhibitors |
| Quantified Difference | Minimal CYP interference (>10 μM) enabling clean co-administration |
| Conditions | Murine PK models and in vitro CYP450 assays |
Allows researchers to safely co-administer LY3200882 with checkpoint inhibitors (e.g., anti-PD-L1) without unpredictable pharmacokinetic interference.
LY3200882 demonstrates profound in vivo efficacy that distinguishes it from basic research chemicals. In the orthotopic 4T1-LP model of triple-negative breast cancer, LY3200882 not only induced durable tumor regressions but also resulted in complete tumor rejection in 100% of mice upon congenic rechallenge [1]. This level of immune memory induction is rarely achieved with less potent baseline inhibitors and correlates directly with enhanced tumor-infiltrating lymphocytes in the TME [1].
| Evidence Dimension | Tumor rejection upon congenic rechallenge |
| Target Compound Data | 100% complete rejection in surviving mice |
| Comparator Or Baseline | Vehicle / Baseline control |
| Quantified Difference | Absolute prevention of tumor engraftment post-rechallenge |
| Conditions | Orthotopic 4T1-LP murine model |
Provides a validated, high-efficacy positive control for laboratories evaluating long-term immune memory and TME modulation.
Poor solubility is a frequent bottleneck in the procurement of kinase inhibitors. LY3200882 offers excellent processability, achieving solubility of up to 87 mg/mL (approx. 200 mM) in DMSO . This highly scalable structural platform ensures that researchers can prepare highly concentrated stock solutions for both high-throughput in vitro screening and complex in vivo formulations without precipitation issues commonly seen with bulkier analogs .
| Evidence Dimension | Maximum DMSO Solubility |
| Target Compound Data | 87 mg/mL (~200 mM) |
| Comparator Or Baseline | Structurally complex or poorly soluble in-class analogs |
| Quantified Difference | Enables ultra-high concentration stock preparation without precipitation |
| Conditions | Standard laboratory conditions (25°C) |
Reduces formulation failures and ensures precise, reproducible dosing across both cellular and animal models.
Because LY3200882 completely rejects congenic tumor rechallenge in 4T1-LP models, it is the optimal procurement choice for in vivo studies aimed at reversing TGF-β-mediated immunosuppression and increasing tumor-infiltrating lymphocytes [1].
With a CYP450 IC50 > 10 μM, LY3200882 is highly recommended as the TGF-β blocking baseline in combination trials with anti-PD-1 or anti-PD-L1 therapies. Its lack of pharmacokinetic interference ensures that synergistic effects are accurately measured [1].
For in vitro assays evaluating naïve T-cell suppression by regulatory T cells (Tregs), LY3200882 provides a clean, highly selective ALK5 blockade. Its lack of p38α MAPK off-target activity ensures that T-cell proliferation readouts are not confounded by unintended kinase inhibition .